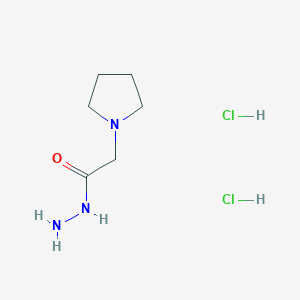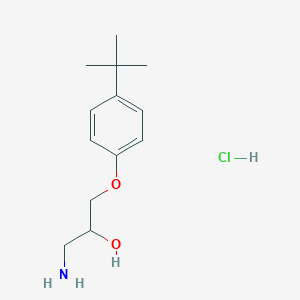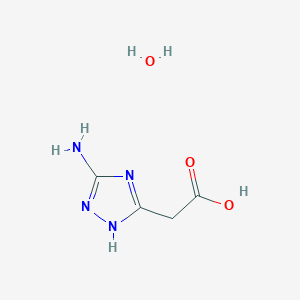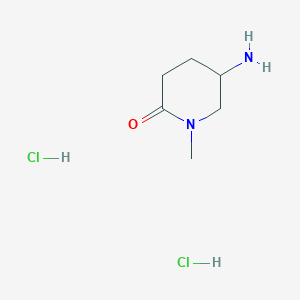
1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene
Descripción general
Descripción
1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene (BCMN) is an organic compound that has been used in various scientific research applications. BCMN is a nitrobenzene derivative and is a common reagent in organic synthesis. Its chemical structure consists of a benzene ring with a bromine atom, a chlorine atom, a nitro group and two methoxyethoxy groups. BCMN has a variety of applications in organic synthesis and has been used in a number of research studies to study its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Bromo- and chloro- substituted benzene derivatives are commonly used as intermediates in the synthesis of more complex molecules. For example, 1-(2-Bromoethoxy)-4-nitrobenzene has been investigated as an intermediate in the synthesis of medical treatments such as dofetilide, highlighting its importance in pharmaceutical manufacturing (Zhai Guang-xin, 2006).
- The study of anisotropic displacement parameters in derivatives of 1-(halomethyl)-3-nitrobenzene (halogen = Cl or Br) can shed light on the structural aspects of similar compounds, which is crucial for understanding their reactivity and properties (Damian Mroz et al., 2020).
Environmental and Biological Applications
- Certain bromo- and chloro-nitrobenzene compounds have been studied for their microbial degradation, indicating the potential for environmental detoxification or bioremediation applications. For instance, Pseudomonas acidovorans XII has been identified to utilize 1-chloro-4-nitrobenzene as a sole source of carbon and energy, suggesting possible environmental applications for related compounds in the degradation of pollutants (M. Shah, 2014).
Material Science and Photovoltaics
- The introduction of nitro- and bromo- substituents into polymer matrices for solar cells has been shown to improve device performance, indicating that similarly substituted compounds might find applications in enhancing the efficiency of photovoltaic materials. The formation of charge transfer complexes, for example, has been demonstrated to significantly improve electron transfer processes in polymer solar cells (G. Fu et al., 2015).
Propiedades
IUPAC Name |
1-bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO4/c1-15-2-3-16-9-4-6(10)7(11)5-8(9)12(13)14/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNFDVCXFBHEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379738.png)
![[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride](/img/structure/B1379739.png)





![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B1379752.png)

![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride](/img/structure/B1379755.png)

![5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1379758.png)
